

# A Comparative Guide to PAK Inhibition: AZ13705339 Hemihydrate vs. FRAX1036

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## Compound of Interest

Compound Name: AZ13705339 hemihydrate

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This guide provides a detailed, objective comparison of two prominent p21-activated kinase (PAK) inhibitors: **AZ13705339 hemihydrate** and FRAX1036. The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate inhibitor for their specific needs.

## Introduction to PAK Inhibition

P21-activated kinases (PAKs) are a family of serine/threonine kinases that are key regulators of a multitude of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival. Dysregulation of PAK signaling is implicated in various diseases, most notably in cancer, making PAKs attractive therapeutic targets. This guide focuses on two small molecule inhibitors of Group I PAKs (PAK1, PAK2, and PAK3): **AZ13705339 hemihydrate** and FRAX1036.

## Quantitative Performance Data

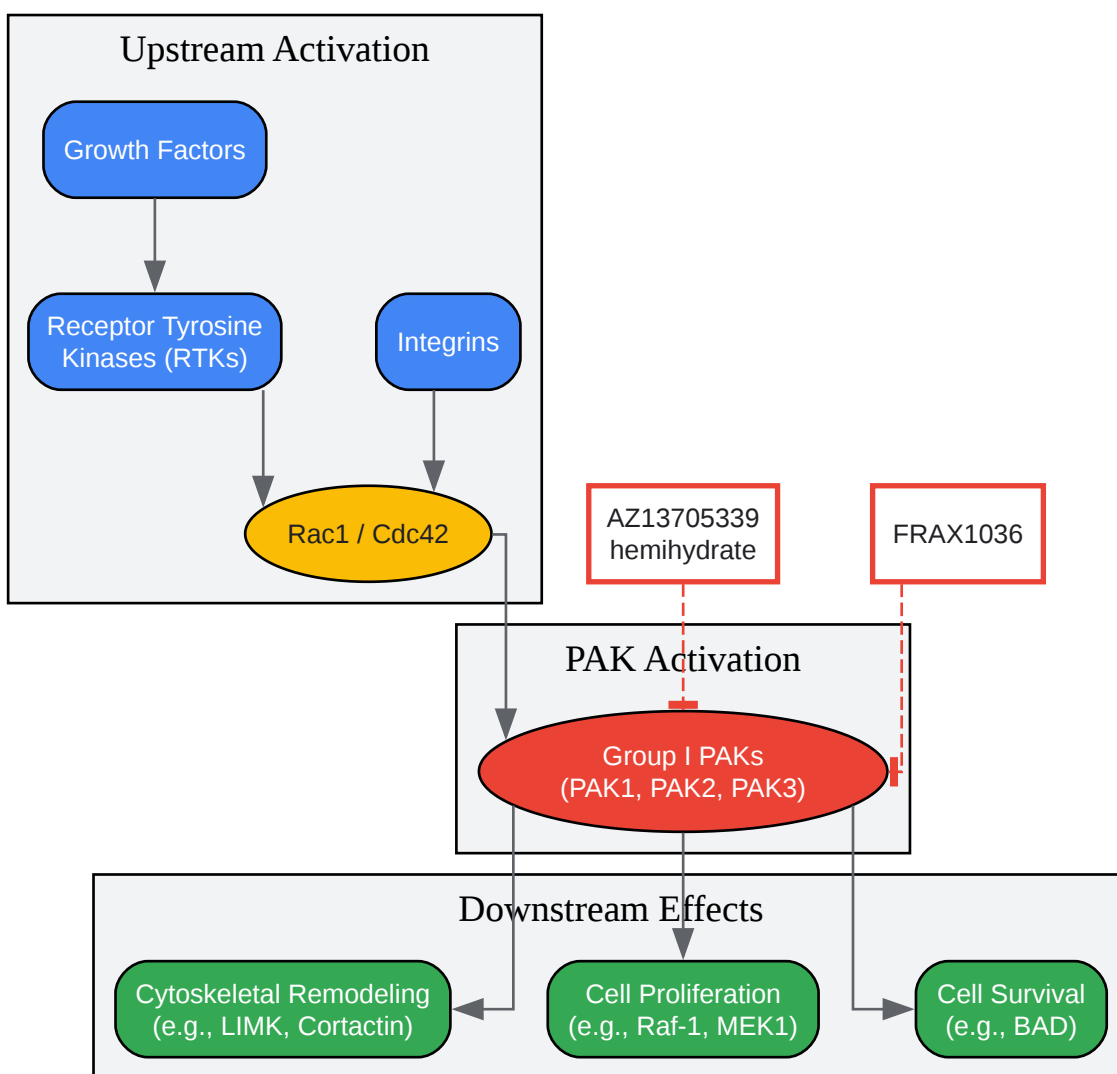
The following tables summarize the available quantitative data for **AZ13705339 hemihydrate** and FRAX1036. It is important to note that the data presented has been aggregated from various sources and may not have been generated under identical experimental conditions. Therefore, direct comparison of absolute values should be approached with caution.

Inhibitor	Target	Assay Type	Value	Reference
AZ13705339 hemihydrate	PAK1	IC50	0.33 nM	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
pPAK1	IC50	59 nM	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>	
PAK1	Kd	0.28 nM	<a href="#">[3]</a>	
PAK2	Kd	0.32 nM	<a href="#">[3]</a>	
FRAX1036	PAK1	Ki	23.3 nM	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
PAK2	Ki	72.4 nM	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>	
PAK4	Ki	2.4 $\mu$ M	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>	

Table 1: Biochemical Potency of **AZ13705339 hemihydrate** and FRAX1036 against PAK isoforms. IC50 (half-maximal inhibitory concentration), Kd (dissociation constant), and Ki (inhibition constant) values are presented. Lower values indicate higher potency.

## Signaling Pathway Overview

The diagram below illustrates a simplified signaling pathway involving Group I PAKs. These kinases are activated by the Rho GTPases, Rac1 and Cdc42, and subsequently phosphorylate a wide array of downstream substrates, influencing critical cellular functions.



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## References

- 1. Inactivation of p21-Activated Kinase 2 (Pak2) Inhibits the Development of Nf2-Deficient Tumors by Restricting Downstream Hedgehog and Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt Phosphorylation of Serine 21 on Pak1 Modulates Nck Binding and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Development of a PAK4-targeting PROTAC for renal carcinoma therapy: concurrent inhibition of cancer cell proliferation and enhancement of immune cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
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